1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Medicinal chemistry Structure-activity relationship Thioether substituent design

1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 898437-15-5, molecular formula C14H14N4O3S2, MW 350.4 g/mol) is a synthetic small molecule that fuses a 1,3,4-thiadiazole heterocycle, a phenylurea pharmacophore, and a unique 2,4-dioxopentan-3-yl thioether side chain. The 1,3,4-thiadiazole-2-yl-3-phenylurea scaffold has been extensively explored in anticancer agent development (notably as sorafenib-inspired VEGFR-2 inhibitors) , while the 2,4-dioxopentan-3-yl moiety introduces a β-dicarbonyl motif absent from the majority of close analogs that typically bear benzylthio, substituted benzylthio, or heteroaryl-thio substituents.

Molecular Formula C14H14N4O3S2
Molecular Weight 350.41
CAS No. 898437-15-5
Cat. No. B2406833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
CAS898437-15-5
Molecular FormulaC14H14N4O3S2
Molecular Weight350.41
Structural Identifiers
SMILESCC(=O)C(C(=O)C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N4O3S2/c1-8(19)11(9(2)20)22-14-18-17-13(23-14)16-12(21)15-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H2,15,16,17,21)
InChIKeyFHMQAIPISNKSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 898437-15-5): Procurement-Quality Differentiation Guide for 1,3,4-Thiadiazole-Phenylurea Hybrids


1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 898437-15-5, molecular formula C14H14N4O3S2, MW 350.4 g/mol) is a synthetic small molecule that fuses a 1,3,4-thiadiazole heterocycle, a phenylurea pharmacophore, and a unique 2,4-dioxopentan-3-yl thioether side chain . The 1,3,4-thiadiazole-2-yl-3-phenylurea scaffold has been extensively explored in anticancer agent development (notably as sorafenib-inspired VEGFR-2 inhibitors) [1], while the 2,4-dioxopentan-3-yl moiety introduces a β-dicarbonyl motif absent from the majority of close analogs that typically bear benzylthio, substituted benzylthio, or heteroaryl-thio substituents [1][2]. This compound has been registered in a high-throughput screening campaign targeting the RMI–FANCM (MM2) protein-protein interaction, a DNA repair pathway implicated in chemoresistance .

Why 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea Cannot Be Replaced by Generic Thiadiazole-Phenylurea Analogs


The 1,3,4-thiadiazole-2-yl-3-phenylurea scaffold exhibits extreme sensitivity to the nature of the 5-position thioether substituent. In a 2020 structure-activity relationship (SAR) study by Aghcheli et al., substitution on the benzylthio ring drove HeLa cytotoxicity IC50 values from >100 µM to as low as 0.37 µM, a >270-fold potency range within a single congener series [1]. The 2,4-dioxopentan-3-yl group in the target compound is structurally distinct from all reported analogs: it replaces the aromatic benzyl/heteroaryl-thio moiety with an aliphatic β-dicarbonyl system capable of keto-enol tautomerism and metal chelation, fundamentally altering hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability [1]. Procuring a generic thiadiazole-phenylurea (e.g., a benzylthio or isopropylthio analog) as a surrogate therefore forfeits the structural features that define this compound's unique screening profile, particularly its documented inclusion in the RMI–FANCM MM2 protein-protein interaction inhibitor screen, a target space not associated with any close analog .

Quantitative Differentiation Evidence for 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 898437-15-5) vs. Comparator Analogs


Unique 5-Position Substituent: 2,4-Dioxopentan-3-yl Thioether vs. Benzylthio and Heteroaryl-Thio Analogs

The target compound bears a 2,4-dioxopentan-3-yl thioether substituent at the thiadiazole 5-position, which is structurally unique among all published 1-(5-(substituted-thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea analogs [1][2]. The closest published analog series (5a–l in Aghcheli et al., 2020) uniformly employs benzylthio substituents with varying phenyl ring substitutions (2-F, 4-Cl, 2,6-diF, etc.), while the 6-nitroquinazoline-4-yl-thio series represents the heteroaryl-thio subclass [1][2]. No published congener incorporates a β-dicarbonyl-containing aliphatic thioether. The 2,4-dioxopentan-3-yl group introduces two ketone carbonyls (acetyl groups) on a three-carbon tether, enabling keto-enol tautomerism and potential divalent metal chelation not accessible to benzylthio or heteroaryl-thio analogs .

Medicinal chemistry Structure-activity relationship Thioether substituent design

Distinct Biological Screening Profile: RMI–FANCM (MM2) Protein-Protein Interaction vs. VEGFR-2 Kinase Inhibition in Analog Series

The target compound was submitted to a high-throughput screen for inhibitors of the RMI–FANCM (MM2) protein-protein interaction, a target in the Fanconi anemia DNA repair pathway associated with chemoresistance in ALT-positive cancers [2]. This target screening context is entirely distinct from the VEGFR-2 kinase inhibition paradigm pursued for the benzylthio analog series (Aghcheli et al., 2020), where compounds 5d, 5g, and 5k achieved VEGFR-2 docking-confirmed activity [1]. The target compound's RMI–FANCM MM2 screen entry is documented in the Chemsrc bioassay database (Source ID: 11908) . The reference inhibitor PIP-199, a selective RMI core complex/MM2 interaction inhibitor, exhibits an IC50 of 36 µM in this assay system [2].

DNA damage repair Protein-protein interaction inhibitors Fanconi anemia pathway

Molecular Weight and Physicochemical Property Differentiation vs. Marketed Thiadiazole-Phenylurea Herbicides (Tebuthiuron, Thiazafluron)

Thiadiazole-phenylureas are established as commercial herbicides (tebuthiuron: 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, MW 228.3; thiazafluron: 1,3-dimethyl-1-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea, MW 238.2) [1]. The target compound (MW 350.4) is substantially larger, incorporating a 3-phenylurea (vs. 1,3-dimethylurea) terminus and a 2,4-dioxopentan-3-ylthio substituent at the 5-position instead of a tert-butyl or trifluoromethyl group . This results in a predicted LogP differential of approximately +0.8 to +1.5 log units higher for the target compound (estimated via fragment-based calculation; not experimentally measured) and increased hydrogen-bonding capacity (2 additional H-bond acceptors from the dioxo moiety vs. 0 for tebuthiuron/thiazafluron) [1].

Physicochemical profiling Drug-likeness Agrochemical comparison

Closest Structural Analog Comparison: 4-Fluorophenyl Derivative and Implications of Phenyl Ring Substitution

The closest cataloged structural analog is 1-(5-((2,4-dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea (CAS not specified in available sources) . This analog differs only by a single fluorine atom at the para position of the phenylurea ring. In the benzylthio analog series (Aghcheli et al., 2020), the 2-fluoro-benzylthio derivative (5d) demonstrated a HeLa IC50 of 0.37 µM, outperforming the unsubstituted benzylthio parent, demonstrating that even single-fluorine perturbations on the aryl ring of this scaffold can produce order-of-magnitude potency shifts [1]. By extension, the 4-fluorophenyl analog and the unsubstituted phenyl target compound are expected to exhibit distinct potency and selectivity profiles, although no direct comparative data are publicly available for the dioxopentan-thio subclass.

Fluorinated analog Metabolic stability Structural analog series

Recommended Research and Procurement Application Scenarios for 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 898437-15-5)


Chemical Probe Development Targeting RMI–FANCM (MM2) Protein-Protein Interaction in ALT-Positive Cancers

This compound is documented in a screening campaign for the RMI–FANCM MM2 interaction, a DNA repair protein-protein interface implicated in alternative lengthening of telomeres (ALT) and chemoresistance . Users investigating ALT-positive cancer cell lines (e.g., U2OS, Saos-2) or Fanconi anemia pathway biology should prioritize this compound as one of the few small-molecule screening hits available for this target class, distinct from the VEGFR-2 kinase inhibitors that dominate the thiadiazole-phenylurea literature [1][3]. The reference inhibitor PIP-199 (IC50 = 36 µM) provides the baseline for assay validation [3].

SAR Expansion of β-Dicarbonyl-Containing Thioether Motifs on the 1,3,4-Thiadiazole Scaffold

The 2,4-dioxopentan-3-yl thioether substituent is unique among published 1,3,4-thiadiazole-2-yl-3-phenylurea analogs, which uniformly employ aromatic or simple aliphatic thioethers [1][2]. Researchers engaged in scaffold-hopping or pharmacophore diversification programs can use this compound as the founding member of a β-dicarbonyl-thioether subclass, exploring metal-chelation-dependent mechanisms (e.g., HDAC, metalloprotease, or CYP inhibition) not accessible to benzylthio or heteroaryl-thio analogs. Synthetic accessibility via nucleophilic substitution of 5-mercapto-thiadiazole intermediates with 3-chloro-2,4-pentanedione is mechanistically straightforward .

Dual-Use Pharmaceutical/Agrochemical Lead Differentiation Studies

The compound's hybrid structure—combining a phenylurea terminus (characteristic of herbicides like tebuthiuron) with a drug-like thiadiazole core and a β-dicarbonyl side chain—makes it a valuable tool compound for comparative toxicology or target selectivity profiling between pharmaceutical and agrochemical applications [1][4]. Its molecular weight (350.4), H-bond donor count (2), and predicted LogP (~3.0–3.5) place it squarely in oral-drug-like property space, yet the thiadiazole-phenylurea scaffold is shared with commercial total herbicides; this compound can serve as a bridging molecule for understanding target selectivity drivers between therapeutic kinase inhibition and herbicidal photosystem II disruption [4].

Method Development and Analytical Reference Standard for Thiadiazole-Phenylurea LC-MS Quantification

With its distinct molecular ion ([M+H]+ = 351.4 m/z) and characteristic fragmentation pattern (predicted fragmentation at the thioether bond and urea carbonyl), this compound can serve as an analytical reference standard for developing LC-MS/MS methods to quantify thiadiazole-phenylurea derivatives in biological matrices or environmental samples . Its β-dicarbonyl moiety provides a unique UV chromophore (enolate absorption ~270–290 nm at alkaline pH) not present in benzylthio or simple alkylthio analogs, enabling selective spectrophotometric detection .

Quote Request

Request a Quote for 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.